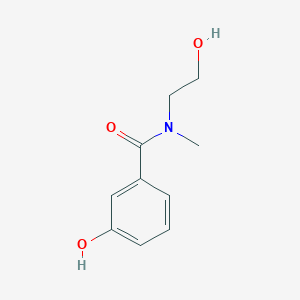
3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Descripción general
Descripción
3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, featuring hydroxyl and hydroxyethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 2-Hydroxy-N-(3-phenylpropyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives.
Propiedades
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(5-6-12)10(14)8-3-2-4-9(13)7-8/h2-4,7,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWUMNJMZOWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
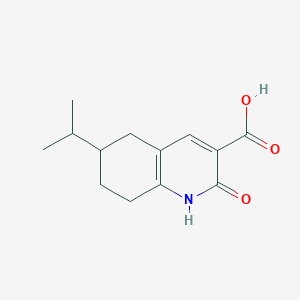
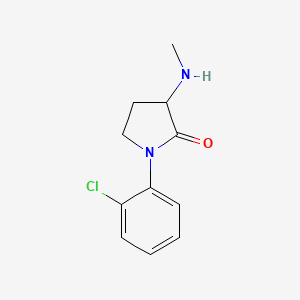
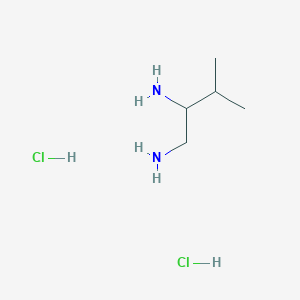
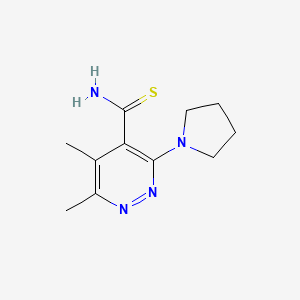
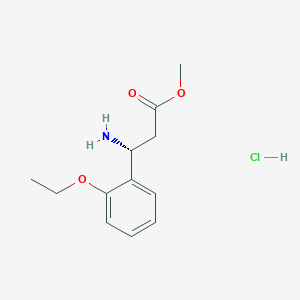
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)
![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)
